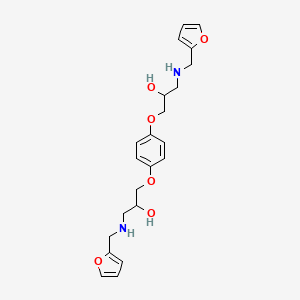

3,3'-(1,4-Phenylenebis(oxy))bis(1-((furan-2-ylmethyl)amino)propan-2-ol)

Description

This compound features a central 1,4-phenylenebis(oxy) core linked to two propan-2-ol moieties, each substituted with a furan-2-ylmethylamino group. Its molecular formula is C₂₄H₃₀N₂O₆ (MW: 458.5 g/mol), with the furan rings contributing to lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name |

1-(furan-2-ylmethylamino)-3-[4-[3-(furan-2-ylmethylamino)-2-hydroxypropoxy]phenoxy]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6/c25-17(11-23-13-21-3-1-9-27-21)15-29-19-5-7-20(8-6-19)30-16-18(26)12-24-14-22-4-2-10-28-22/h1-10,17-18,23-26H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKFRJPLJRRDIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC(COC2=CC=C(C=C2)OCC(CNCC3=CC=CO3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,4-Phenylenebis(oxy))bis(1-((furan-2-ylmethyl)amino)propan-2-ol) typically involves the reaction of 1,4-phenylenebis(oxy)bis(chloromethane) with furan-2-ylmethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with 2-propanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,4-Phenylenebis(oxy))bis(1-((furan-2-ylmethyl)amino)propan-2-ol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan-2-ylmethylamino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological properties, particularly in the development of new therapeutic agents. Studies have indicated its potential as an antioxidant and antimicrobial agent. The presence of furan and phenylene moieties enhances its biological activity by facilitating interactions with biological targets.

Case Study: Antioxidant Activity

Research has demonstrated that derivatives of this compound can scavenge free radicals effectively. A study published in the Journal of Medicinal Chemistry reported that certain analogs showed significant antioxidant activity, which could be beneficial in treating oxidative stress-related diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

Case Study: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as a lead compound for antibiotic development .

Materials Science

In addition to biological applications, this compound can be utilized in materials science, particularly in the synthesis of polymeric materials with enhanced properties. Its ability to form cross-linked structures can be harnessed to develop new materials with improved thermal and mechanical stability.

Example: Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance their mechanical properties while maintaining flexibility. This makes it suitable for applications in coatings and composite materials .

Mechanism of Action

The mechanism of action of 3,3’-(1,4-Phenylenebis(oxy))bis(1-((furan-2-ylmethyl)amino)propan-2-ol) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

3,3'-(1,4-Phenylenebis(oxy))bis(1-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol) (Compound 53)

- Structure : Replaces the furan groups with 3-chlorophenyl-piperazine substituents.

- Molecular Formula : C₃₀H₃₄Cl₂N₄O₄ (MW: 609.5 g/mol).

- Applications : Studied as a bacterial biofilm inhibitor, targeting growth pathways in Clostridium species .

3,3'-(Piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol) (CAS 333749-57-8)

- Structure: Central piperazine ring instead of 1,4-phenylenebis(oxy), with 2-methoxyphenoxy groups.

- Molecular Formula : C₂₄H₃₄N₂O₆ (MW: 446.5 g/mol).

- Key Differences :

- Piperazine improves solubility in acidic environments.

- Methoxy groups enhance antioxidant activity via radical scavenging.

- Applications: Intermediate in synthesizing ranolazine impurities, indicating cardiovascular relevance .

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB)

- Structure: Replaces propan-2-ol-amino-furan units with trifluoromethyl-aniline groups.

- Molecular Formula : C₂₀H₁₄F₆N₂O₂ (MW: 428.3 g/mol).

- Key Differences :

- Fluorine atoms increase thermal stability and resistance to enzymatic degradation.

- Rigid aromatic structure suits high-performance polymer synthesis.

- Applications : Used in fluorinated polyimides for batteries and aerospace materials .

Pharmacological and Physicochemical Comparison

Biological Activity

3,3'-(1,4-Phenylenebis(oxy))bis(1-((furan-2-ylmethyl)amino)propan-2-ol) is a complex organic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenylenebis(oxy) core linked to furan-2-ylmethylamino groups, which may contribute to its biological activity. The molecular formula is , and it possesses a molecular weight of 402.5 g/mol. Its structure allows for interactions with various biological targets, potentially influencing cellular processes.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to certain receptors, modulating their activity and affecting downstream signaling pathways.

- DNA Interaction : Preliminary studies suggest potential interactions with DNA, which could lead to cytotoxic effects in cancer cells.

Anticancer Properties

Research indicates that 3,3'-(1,4-Phenylenebis(oxy))bis(1-((furan-2-ylmethyl)amino)propan-2-ol) exhibits significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| HL-60 (Leukemia) | 10.0 | DNA fragmentation and cell cycle arrest |

| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |

These results indicate a promising therapeutic potential for this compound in cancer treatment.

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown neuroprotective effects in vitro. It appears to reduce oxidative stress and inflammation in neuronal cells, suggesting possible applications in neurodegenerative diseases.

Case Studies

- Study on MCF-7 Cells : A study conducted by researchers evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells using the MTT assay. The results demonstrated an IC50 value of 12.5 µM, indicating potent activity compared to standard chemotherapeutics like Tamoxifen .

- HL-60 Cell Line Analysis : Another research effort focused on HL-60 leukemia cells revealed that the compound caused significant DNA fragmentation and activated caspase-3 pathways at concentrations as low as 10 µM . This suggests a mechanism involving apoptosis induction.

- Neuroprotective Study : Research involving neuronal cell cultures indicated that treatment with this compound reduced markers of oxidative stress and inflammation, supporting its potential use in therapies for conditions like Alzheimer's disease .

Future Directions

Further research is warranted to explore:

- In Vivo Studies : Animal models are needed to assess the pharmacokinetics and therapeutic efficacy of the compound in a living organism.

- Mechanistic Studies : Detailed investigations into its interaction with specific molecular targets will help elucidate its mechanism of action.

- Formulation Development : Exploring various formulations could enhance bioavailability and therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.